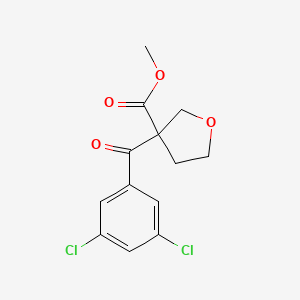
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to an oxolane ring, which is further esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate typically involves the esterification of 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
相似化合物的比较
Similar Compounds
Methyl oxolane-3-carboxylate: Lacks the dichlorobenzoyl group, making it less reactive in certain substitution reactions.
3,5-Dichlorobenzoyl oxolane: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is unique due to the presence of both the dichlorobenzoyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C13H12Cl2O4 |
|---|---|
分子量 |
303.13 g/mol |
IUPAC 名称 |
methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H12Cl2O4/c1-18-12(17)13(2-3-19-7-13)11(16)8-4-9(14)6-10(15)5-8/h4-6H,2-3,7H2,1H3 |
InChI 键 |
CXWBRBMOXVEPQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCOC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



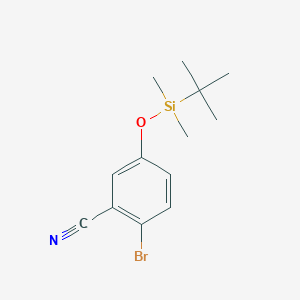


![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
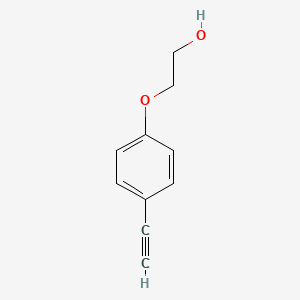


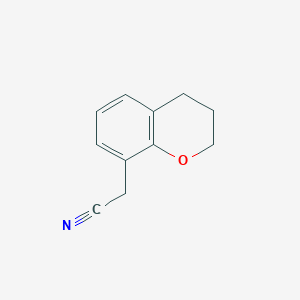
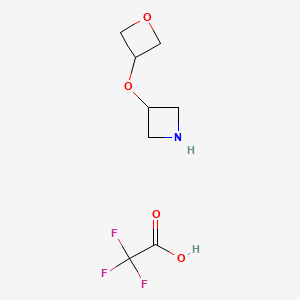
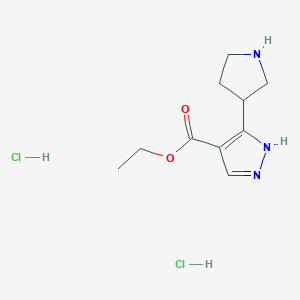
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
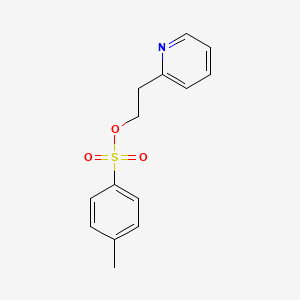
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
